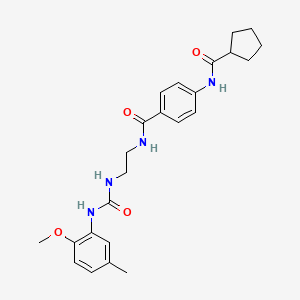

4-(cyclopentanecarboxamido)-N-(2-(3-(2-methoxy-5-methylphenyl)ureido)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amide and urea groups could participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Neurological Applications

Compounds structurally related to 4-(cyclopentanecarboxamido)-N-(2-(3-(2-methoxy-5-methylphenyl)ureido)ethyl)benzamide have been explored for their neurological applications. For example, selective serotonin 1A (5-HT(1A)) molecular imaging probes have been used in conjunction with positron emission tomography (PET) to quantify receptor densities in the living brains of patients with neurological disorders (Kepe et al., 2006). This underscores the potential of such compounds in diagnosing and understanding the pathophysiology of neurological diseases.

Antimicrobial and Antiviral Research

The antimicrobial and antiviral properties of compounds with similar structural features have been extensively studied. For instance, novel 1,2,4-triazole derivatives have been synthesized and found to possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). This research avenue is crucial for the development of new antimicrobial agents in the fight against resistant strains.

Anticancer and Apoptosis Inducing Agents

Derivatives of podophyllotoxin, such as 4β-[4'-(1-(aryl)ureido)benzamide]podophyllotoxins, have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These compounds have shown significant anti-proliferative activity and the ability to induce apoptosis by up-regulating caspase-3 protein (Kamal et al., 2013). The exploration of such compounds is vital for cancer research and the development of new therapeutic options.

Antidiabetic Drug Interactions

The enhancement of the intrinsic fluorescence intensity of erbium (Er) ions by certain antidiabetic drugs, like Glibenclamide, suggests the potential of using such interactions in biochemical and medical research (Faridbod et al., 2009). This method could be used for monitoring drug interactions and the development of sensitive fluorimetric probes.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological molecules in the body. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(cyclopentanecarbonylamino)-N-[2-[(2-methoxy-5-methylphenyl)carbamoylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O4/c1-16-7-12-21(32-2)20(15-16)28-24(31)26-14-13-25-22(29)18-8-10-19(11-9-18)27-23(30)17-5-3-4-6-17/h7-12,15,17H,3-6,13-14H2,1-2H3,(H,25,29)(H,27,30)(H2,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIPWZMITMKOMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2892046.png)

![N-(2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2892048.png)

![2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2892049.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2892057.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2892059.png)

![3-Cyclopropyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2892062.png)

![N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2892063.png)

![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892068.png)